molecular formula C13H14N2O2 B1438962 methyl 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylate CAS No. 192701-98-7

methyl 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylate

Cat. No. B1438962
CAS RN: 192701-98-7
M. Wt: 230.26 g/mol
InChI Key: KKTZMJBNTHXASE-UHFFFAOYSA-N
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Description

Methyl 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylate is a chemical compound widely used in scientific research. It is a pyrazole derivative that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mode of action of pyrazole derivatives often involves interactions with various enzymes and receptors in the body. For example, some pyrazole derivatives have been found to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters .

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). The specific ADME properties of a compound can greatly influence its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Advantages and Limitations for Lab Experiments

Methyl 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It has also been extensively studied, and its mechanism of action is well understood. However, it has some limitations as well. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it has been shown to have some cytotoxic effects, which can limit its use in certain applications.

Future Directions

There are several future directions for the research of methyl 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylate. One potential direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is to study its potential use in the treatment of various types of cancer. Additionally, further research can be done to understand its mechanism of action and to develop more efficient synthesis methods.
Conclusion:
Methyl 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylate is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. While it has several advantages for lab experiments, it also has some limitations. Further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.

Scientific Research Applications

Methyl 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

methyl 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8-4-5-10(6-9(8)2)11-7-12(15-14-11)13(16)17-3/h4-7H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTZMJBNTHXASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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